molecular formula C11H11BrO B14431136 1-Bromo-2-methyl-4-phenylbut-3-yn-2-ol CAS No. 82671-72-5

1-Bromo-2-methyl-4-phenylbut-3-yn-2-ol

Cat. No.: B14431136
CAS No.: 82671-72-5
M. Wt: 239.11 g/mol
InChI Key: DFINNCCYGJILFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-methyl-4-phenylbut-3-yn-2-ol is an organic compound with the molecular formula C₁₁H₁₁BrO It is characterized by the presence of a bromine atom, a phenyl group, and a hydroxyl group attached to a butynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-methyl-4-phenylbut-3-yn-2-ol typically involves the bromination of 2-methyl-4-phenylbut-3-yn-2-ol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methyl-4-phenylbut-3-yn-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-2-methyl-4-phenylbut-3-yn-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-2-methyl-4-phenylbut-3-yn-2-ol exerts its effects depends on the specific reaction or application. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with enzymes or proteins, potentially inhibiting their activity by binding to active sites or altering their conformation .

Comparison with Similar Compounds

Properties

CAS No.

82671-72-5

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

1-bromo-2-methyl-4-phenylbut-3-yn-2-ol

InChI

InChI=1S/C11H11BrO/c1-11(13,9-12)8-7-10-5-3-2-4-6-10/h2-6,13H,9H2,1H3

InChI Key

DFINNCCYGJILFN-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)(C#CC1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.